1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound with the molecular formula C19H19ClF2N2O3S. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the chlorophenyl and difluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE include other piperidine derivatives with different substituents, such as:
- 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
- 1-[(4-METHOXYPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with different molecular targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C19H19ClF2N2O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-15-5-3-13(4-6-15)12-28(26,27)24-9-1-2-14(11-24)19(25)23-18-8-7-16(21)10-17(18)22/h3-8,10,14H,1-2,9,11-12H2,(H,23,25) |
InChI Key |
RUBUGLOHVGUXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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